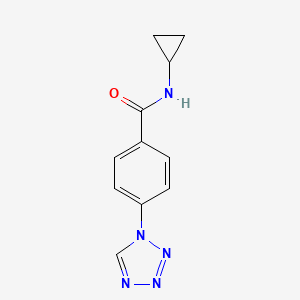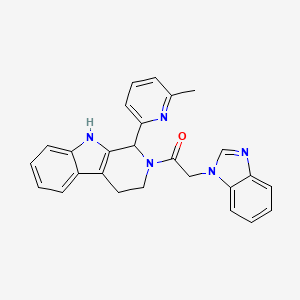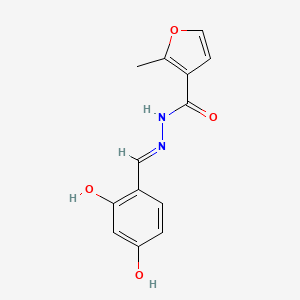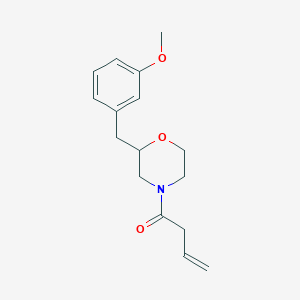![molecular formula C21H30N2O4 B6006494 N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6006494.png)
N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription that has been shown to have anticancer properties.
作用机制
N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide works by binding to a specific site on RNA polymerase I, preventing it from initiating transcription. This leads to a decrease in ribosome biogenesis, which is necessary for protein synthesis and cell growth. Cancer cells, which have high levels of ribosome biogenesis, are more susceptible to N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide than normal cells. Additionally, N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has been shown to induce DNA damage and activate the p53 pathway, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease ribosome biogenesis, inhibit cell growth, induce DNA damage, and activate the p53 pathway. In preclinical models, N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has been shown to inhibit tumor growth and increase survival rates. However, N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has also been shown to have some toxic effects on normal cells, such as bone marrow cells.
实验室实验的优点和局限性
One advantage of N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. It also has a well-defined mechanism of action, which allows for targeted studies of its effects. However, N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has some limitations for lab experiments. It can be difficult to synthesize and purify, which can limit its availability for research. Additionally, its toxic effects on normal cells can make it challenging to study its effects in vivo.
未来方向
There are several future directions for research on N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide. One direction is to explore its potential in combination therapy with other anticancer agents. Another direction is to investigate its effects on different cancer types and patient populations. Additionally, there is ongoing research on the development of N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide analogs that may have improved efficacy and safety profiles. Finally, there is a need for further research on the mechanism of action of N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide and its effects on normal cells.
合成方法
N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide is synthesized through a series of chemical reactions starting with 4-bromoanisole and ending with the final product, N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide. The synthesis involves multiple steps, including Grignard reaction, cyclization, and amidation. The final product is obtained through purification and characterization techniques, such as column chromatography and NMR spectroscopy.
科学研究应用
N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has been extensively studied for its potential application in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in cancer cells and necessary for their growth and survival. N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has been tested in preclinical models of various cancer types, including breast, ovarian, and pancreatic cancer, and has shown promising results. It has also been tested in clinical trials for its safety and efficacy in cancer patients.
属性
IUPAC Name |
N-cyclohexyl-4-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-26-15-20(24)23-13-11-19(12-14-23)27-18-9-7-16(8-10-18)21(25)22-17-5-3-2-4-6-17/h7-10,17,19H,2-6,11-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGLIMOEJOSNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-cyclopropyl-7-(difluoromethyl)-2-[1-(methylsulfonyl)-4-piperidinyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6006419.png)

![N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6006431.png)

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B6006440.png)
![N-1,3-benzodioxol-5-yl-1-[(5-methyl-2-thienyl)methyl]-3-piperidinamine](/img/structure/B6006445.png)
![N-(4-chlorophenyl)-2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6006447.png)


![ethyl 2-{[N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6006480.png)


![4-(5-chloro-2-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6006509.png)
![isopropyl 2-{[2-(4-ethylphenoxy)propanoyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B6006511.png)